molecular formula C14H23NO5S B12188827 Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine

Cat. No.: B12188827
M. Wt: 317.40 g/mol
InChI Key: DAYIZPFUYOLSFU-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C14H23NO5S It is a sulfonamide derivative characterized by the presence of two hydroxyethyl groups and a butoxyphenyl group attached to a sulfonyl amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine typically involves the reaction of 4-butoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Stainless steel reactors with temperature and pressure control

    Purification: Crystallization or distillation to obtain the pure compound

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride

Major Products

    Oxidation: Formation of bis(2-formylethyl)[(4-butoxyphenyl)sulfonyl]amine or bis(2-carboxyethyl)[(4-butoxyphenyl)sulfonyl]amine

    Reduction: Formation of bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfide]amine

    Substitution: Formation of bis(2-hydroxyethyl)[(4-alkylphenyl)sulfonyl]amine or bis(2-hydroxyethyl)[(4-arylphenyl)sulfonyl]amine

Scientific Research Applications

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)sulfone
  • Bis(2-hydroxyethyl)terephthalate
  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

Uniqueness

Bis(2-hydroxyethyl)[(4-butoxyphenyl)sulfonyl]amine is unique due to the presence of the butoxyphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C14H23NO5S

Molecular Weight

317.40 g/mol

IUPAC Name

4-butoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C14H23NO5S/c1-2-3-12-20-13-4-6-14(7-5-13)21(18,19)15(8-10-16)9-11-17/h4-7,16-17H,2-3,8-12H2,1H3

InChI Key

DAYIZPFUYOLSFU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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